molecular formula C7H14F2N2O B1478151 (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol CAS No. 2092060-75-6

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

Cat. No.: B1478151
CAS No.: 2092060-75-6
M. Wt: 180.2 g/mol
InChI Key: IAKYMXWMMXZJTE-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

    Addition: The compound can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

    Addition: Reagents like hydrogen gas (H₂) in the presence of a catalyst can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Aminoethyl)pyrrolidin-2-yl)methanol: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    (1-(2-Aminoethyl)-4-fluoropyrrolidin-2-yl)methanol: Contains only one fluorine atom, which may affect its reactivity and stability.

    (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-2-yl)methanol: Substitutes fluorine atoms with methyl groups, leading to different steric and electronic effects.

Uniqueness

The presence of two fluorine atoms in (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol imparts unique properties such as increased stability, enhanced lipophilicity, and potential for improved biological activity. These features distinguish it from similar compounds and make it a valuable target for further research and development.

Properties

IUPAC Name

[1-(2-aminoethyl)-4,4-difluoropyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2O/c8-7(9)3-6(4-12)11(5-7)2-1-10/h6,12H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKYMXWMMXZJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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